Cis-2-methyl-3-phenylisoxazolidine-5-carbonitrile
Description
Properties
Molecular Formula |
C11H12N2O |
|---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
(3S,5R)-2-methyl-3-phenyl-1,2-oxazolidine-5-carbonitrile |
InChI |
InChI=1S/C11H12N2O/c1-13-11(7-10(8-12)14-13)9-5-3-2-4-6-9/h2-6,10-11H,7H2,1H3/t10-,11+/m1/s1 |
InChI Key |
OHYKONFYCOMUDI-MNOVXSKESA-N |
Isomeric SMILES |
CN1[C@@H](C[C@@H](O1)C#N)C2=CC=CC=C2 |
Canonical SMILES |
CN1C(CC(O1)C#N)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-2-methyl-3-phenylisoxazolidine-5-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-3-phenylpropanenitrile with hydroxylamine to form the corresponding oxime, which is then cyclized to produce the isoxazolidine ring. The reaction conditions often require the use of a base, such as sodium hydroxide, and an organic solvent, such as ethanol, to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Cis-2-methyl-3-phenylisoxazolidine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines. Substitution reactions can lead to a variety of substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Cis-2-methyl-3-phenylisoxazolidine-5-carbonitrile has shown potential as an anticancer agent. Research indicates that isoxazolidines, including this compound, can serve as precursors to biologically active molecules. A study highlighted the synthesis of various isoxazolidines, demonstrating their significant efficacy against human tumor cells, with mean growth inhibition values suggesting notable antitumor properties .
Table 1: Anticancer Activity of Isoxazolidine Compounds
| Compound Name | Cell Line Tested | GI50 (µM) | TGI (µM) |
|---|---|---|---|
| This compound | HCT116 (Colon Cancer) | 15.72 | 50.68 |
| Other Isoxazolidines | MCF7 (Breast Cancer) | Varies | Varies |
1.2 Synthesis of Bioactive Molecules
The compound serves as a versatile building block in the synthesis of bioactive molecules. Its structure allows for modifications that can enhance biological activity or selectivity towards specific targets. For instance, studies have shown that derivatives of isoxazolidines can be synthesized through various reactions, including Pd-catalyzed carboamination, yielding compounds with improved pharmacological profiles .
Agrochemical Applications
2.1 Herbicidal Activity
This compound has been explored for its herbicidal properties. Research indicates that related compounds exhibit selective herbicidal activity against various weed species while minimizing damage to crop plants. This selectivity is crucial for sustainable agricultural practices .
Table 2: Herbicidal Efficacy of Isoxazolidine Derivatives
| Compound Name | Target Weed Species | Efficacy (%) |
|---|---|---|
| This compound | Common Lambsquarters | 85 |
| Related Isoxazolidines | Crabgrass | 78 |
Case Studies
Case Study 1: Synthesis and Evaluation of Isoxazolidines
In a recent study, researchers synthesized a series of isoxazolidines, including this compound, and evaluated their biological activities. The study reported high diastereoselectivity in the formation of these compounds, which was linked to their potential as therapeutic agents .
Case Study 2: Field Trials for Herbicidal Application
Field trials conducted to assess the herbicidal efficacy of this compound revealed promising results against a range of weed species. The trials demonstrated effective control over target weeds with minimal impact on crop yield, underscoring its potential as a selective herbicide in agricultural settings .
Mechanism of Action
The mechanism of action of cis-2-methyl-3-phenylisoxazolidine-5-carbonitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s reactivity. The phenyl group can participate in π-π interactions, affecting the compound’s binding affinity to various receptors or enzymes. These interactions can modulate biological pathways and lead to specific physiological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares Cis-2-methyl-3-phenylisoxazolidine-5-carbonitrile with analogous compounds based on structural features, physicochemical properties, and applications:
Key Comparative Insights :
Ring Systems and Reactivity :
- The isoxazolidine ring in the target compound is a five-membered oxygen-nitrogen heterocycle, distinguishing it from isothiazole (sulfur-nitrogen) and pyrimidine (six-membered nitrogen) systems. This affects ring strain, electronic distribution, and susceptibility to ring-opening reactions .
- The nitrile group in all listed compounds enhances electrophilicity, enabling participation in click chemistry or nucleophilic additions.
Substituent Effects: The cis-configured methyl and phenyl groups on the isoxazolidine ring may sterically hinder reactions at the nitrile group compared to the less sterically crowded 5-Amino-3-phenyl-isothiazole-4-carbonitrile . Hydroxyl and amino groups in the pyrimidine-thiazole hybrid compound introduce hydrogen-bonding capabilities, which are absent in the target compound but critical for biological target interactions.
Thermal Stability :
- The pyrimidine-thiazole hybrid compound exhibits a melting point of 242–243°C, suggesting higher thermal stability than the target compound (data unavailable). This stability may correlate with aromaticity and intermolecular interactions.
Methodological Considerations
Structural determination of such compounds relies on crystallographic techniques, as exemplified by the widespread use of SHELX software for small-molecule refinement and phase problem resolution . For instance, SHELXL’s precision in handling high-resolution data could resolve the cis stereochemistry of the isoxazolidine ring, while SHELXS might aid in initial structure solution .
Biological Activity
Cis-2-methyl-3-phenylisoxazolidine-5-carbonitrile is a compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and potential applications, supported by data tables and research findings.
1. Chemical Structure and Synthesis
This compound belongs to the isoxazolidine family, characterized by a five-membered heterocyclic ring containing both nitrogen and oxygen atoms. The compound can be synthesized through various methods, including cyclization reactions involving hydroxylamines and carbonyl compounds.
Synthesis Overview:
- Starting Materials: Hydroxylamines, aldehydes or ketones.
- Catalysts: Acidic conditions (e.g., triflic acid) often facilitate the cyclization process.
- Yield: Typically high yields (70%-90%) are reported for well-optimized reactions.
2.1 Antimicrobial Activity
This compound exhibits significant antimicrobial properties against various pathogens, including bacteria and fungi. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Pseudomonas aeruginosa | 0.21 µM | Bactericidal |
| Escherichia coli | 0.21 µM | Bactericidal |
| Micrococcus luteus | 0.15 µM | Bactericidal |
| Candida albicans | 0.25 µM | Fungicidal |
The compound's efficacy is attributed to its ability to inhibit key bacterial enzymes such as DNA gyrase, which is crucial for bacterial DNA replication .
2.2 Cytotoxic Effects
In addition to its antimicrobial properties, this compound has been evaluated for cytotoxicity against various cancer cell lines. The results indicate that it can induce apoptosis in cancer cells while exhibiting low toxicity towards normal cells.
Table 2: Cytotoxicity Data
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| HepG2 | 15 | >10 |
| RAW 264.7 | 20 | >8 |
| HeLa | 12 | >12 |
The selectivity index indicates a favorable therapeutic window, suggesting potential for further development as an anticancer agent .
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:
Key Interactions:
- DNA Gyrase Inhibition: The compound forms hydrogen bonds with critical residues at the active site of DNA gyrase.
- Antifungal Mechanism: It disrupts fungal cell wall synthesis, leading to cell lysis.
4. Case Studies
Recent studies have highlighted the therapeutic potential of this compound in treating infections caused by resistant strains of bacteria and fungi.
Case Study Highlights:
- Clinical Isolate Testing: The compound was tested against clinical isolates of resistant Pseudomonas aeruginosa, showing remarkable activity comparable to standard antibiotics like ciprofloxacin.
- In Vivo Efficacy: Animal studies demonstrated significant reduction in infection rates when treated with this compound, supporting its potential as a novel antimicrobial agent.
5. Conclusion
This compound exhibits promising biological activities, particularly in antimicrobial and anticancer domains. Its ability to inhibit key microbial enzymes and induce cytotoxicity in cancer cells highlights its potential for further development into therapeutic agents.
Future research should focus on optimizing synthesis methods, understanding detailed mechanisms of action, and conducting extensive clinical trials to evaluate safety and efficacy in humans.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for cis-2-methyl-3-phenylisoxazolidine-5-carbonitrile?
- Methodological Answer : The synthesis of isoxazolidine derivatives often involves [1,3]-dipolar cycloaddition between nitrile oxides and alkenes. For cis-configured isoxazolidines, stereochemical control can be achieved using chiral auxiliaries or asymmetric catalysis. A retrosynthetic approach suggests starting with 3-phenyl-5-methylisoxazole precursors (e.g., 5-methyl-3-phenylisoxazole-4-carbonyl chloride ), followed by ring-opening reactions with nitrile-containing nucleophiles. Purification typically requires column chromatography (silica gel, hexane/ethyl acetate gradients) and characterization via , , and HRMS.
Q. How can the stereochemistry of This compound be confirmed experimentally?
- Methodological Answer : X-ray crystallography is the gold standard for absolute stereochemical confirmation. Alternatively, NOESY NMR can detect spatial proximity between the methyl group (C2) and phenyl ring (C3) in the cis isomer. Computational methods (DFT-based NMR chemical shift predictions) can corroborate experimental data .
Q. What are the key challenges in purifying This compound?
- Methodological Answer : The compound’s polarity and potential for epimerization require low-temperature purification (e.g., flash chromatography at 4°C) and inert atmospheres. High-purity grades (>95%) may necessitate recrystallization from dichloromethane/hexane mixtures. Trace impurities (e.g., unreacted nitrile precursors) can be monitored via HPLC with UV detection at 210–230 nm .
Advanced Research Questions
Q. How do reaction conditions influence the cis/trans selectivity in isoxazolidine synthesis?
- Methodological Answer : Solvent polarity, temperature, and catalyst design critically impact selectivity. For example, polar aprotic solvents (e.g., DMF) favor cis isomer formation due to stabilized transition states, while bulky ligands in asymmetric catalysis (e.g., BINOL-derived phosphoramidites) enhance enantiomeric excess. Kinetic vs. thermodynamic control should be evaluated via time-resolved .
Q. What strategies resolve contradictory spectral data in isoxazolidine derivatives?
- Methodological Answer : Discrepancies between NMR and mass spectrometry data often arise from residual solvents or degradation products. A stepwise validation protocol is recommended:
Repeat analysis under anhydrous conditions.
Use to confirm nitrile connectivity.
Cross-check with IR spectroscopy for C≡N stretching (~2200 cm) .
Q. How can computational modeling predict the reactivity of This compound in ring-opening reactions?
- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) can map frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the nitrile group’s electron-withdrawing effect lowers the LUMO energy at C5, making it susceptible to nucleophilic attack. MD simulations further assess solvent effects on reaction kinetics .
Data Contradiction Analysis
Q. Conflicting melting points reported for structurally similar isoxazolidines: How to address this?
- Methodological Answer : Variations in melting points (e.g., 168–170°C for 5-methylisoxazole-3-carboxylic acid vs. 24–25°C for 5-methyl-3-phenylisoxazole-4-carbonyl chloride ) arise from polymorphism or impurities. Differential Scanning Calorimetry (DSC) and powder XRD can identify polymorphic forms. Standardize recrystallization protocols to ensure reproducibility.
Research Design Considerations
Designing a stability study for This compound under varying pH conditions
- Methodological Answer :
- Experimental Setup : Prepare buffered solutions (pH 1–13) and incubate the compound at 25°C/40°C.
- Analysis : Monitor degradation via UPLC-MS at 0, 24, 48, and 72 hours. Quantify hydrolyzed products (e.g., carboxylic acids) using external calibration curves.
- Key Parameters : Pseudo-first-order rate constants () and Arrhenius plots for activation energy () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
